
4H-Pyran-4-one, 3-ethyl-2-methoxy-5-methyl-6-(9-oxoundecyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-Pyran-4-one, 3-ethyl-2-methoxy-5-methyl-6-(9-oxoundecyl)- is a complex organic compound belonging to the pyranone family Pyranones are characterized by a six-membered ring containing one oxygen atom and a ketone functional group
Vorbereitungsmethoden
The synthesis of 4H-Pyran-4-one, 3-ethyl-2-methoxy-5-methyl-6-(9-oxoundecyl)- can be achieved through various synthetic routes. One common method involves the transesterification reaction of dimethyl or diethyl 2,6-dimethyl-4H-pyran-4-one-3,5-dicarboxylate with glycol or glycol ethers . Another approach is the nucleophilic substitution of phenols or glycol ethers with 3,5-bis(bromomethyl)-2,6-diphenyl-4H-pyran-4-one . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
4H-Pyran-4-one, 3-ethyl-2-methoxy-5-methyl-6-(9-oxoundecyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Wissenschaftliche Forschungsanwendungen
4H-Pyran-4-one, 3-ethyl-2-methoxy-5-methyl-6-(9-oxoundecyl)- has diverse applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Wirkmechanismus
The mechanism by which 4H-Pyran-4-one, 3-ethyl-2-methoxy-5-methyl-6-(9-oxoundecyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds and hydrophobic interactions, influencing its binding affinity and specificity. Pathways involved in its mechanism of action include oxidative stress response and signal transduction .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4H-Pyran-4-one, 3-ethyl-2-methoxy-5-methyl-6-(9-oxoundecyl)- include:
2-Ethyl-3-hydroxy-4H-pyran-4-one: Known for its use in flavoring and fragrance industries.
Maltol (3-Hydroxy-2-methyl-4H-pyran-4-one): Widely used as a flavor enhancer and in pharmaceuticals.
Hydroxymaltol (3,5-Dihydroxy-2-methyl-4H-pyran-4-one): Noted for its antioxidant properties. The uniqueness of 4H-Pyran-4-one, 3-ethyl-2-methoxy-5-methyl-6-(9-oxoundecyl)- lies in its specific substituents, which confer distinct chemical and biological properties, making it valuable for specialized applications.
Eigenschaften
CAS-Nummer |
193352-78-2 |
|---|---|
Molekularformel |
C20H32O4 |
Molekulargewicht |
336.5 g/mol |
IUPAC-Name |
3-ethyl-2-methoxy-5-methyl-6-(9-oxoundecyl)pyran-4-one |
InChI |
InChI=1S/C20H32O4/c1-5-16(21)13-11-9-7-8-10-12-14-18-15(3)19(22)17(6-2)20(23-4)24-18/h5-14H2,1-4H3 |
InChI-Schlüssel |
MLTLKTFNAFMXIP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(OC(=C(C1=O)C)CCCCCCCCC(=O)CC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



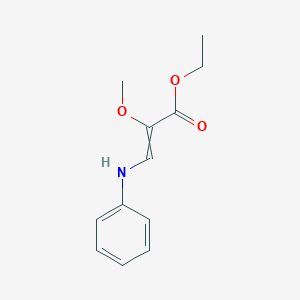

![1-[2,4-Dihydroxy-3-[5-hydroxy-1,7-bis(4-hydroxyphenyl)hept-2-enyl]-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one](/img/structure/B12555892.png)
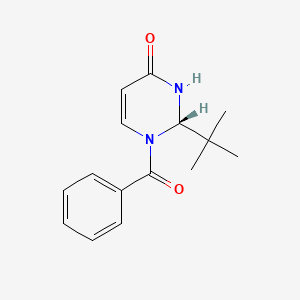

![4-Chloro-2-[2-(propan-2-yl)pyridin-4-yl]-6-propylpyrimidine](/img/structure/B12555907.png)
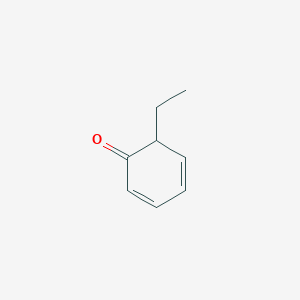
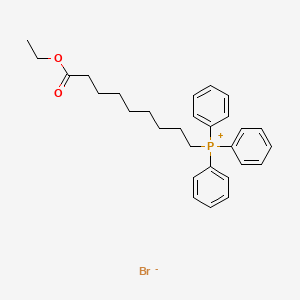
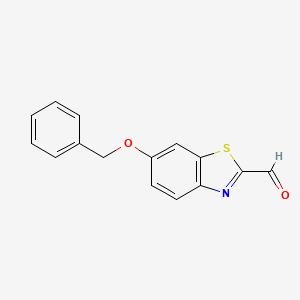
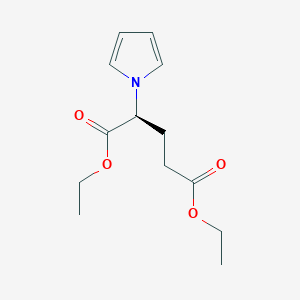
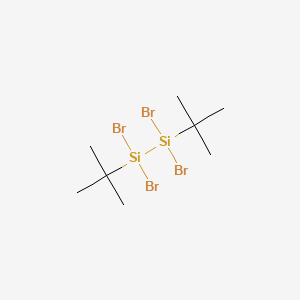
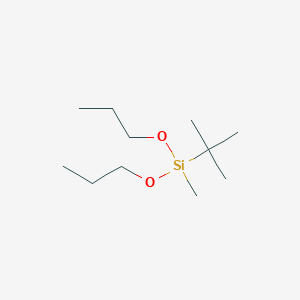
![[1,1'-Biphenyl]-4-carboxylic acid, 4'-decyl-, methyl ester](/img/structure/B12555968.png)
